molecular formula C24H24N2O5S B4948739 methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate

methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate

Cat. No.: B4948739
M. Wt: 452.5 g/mol
InChI Key: CDUPPXGKUKTGLU-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate is a sulfonamide-containing benzoate ester characterized by:

  • Core structure: A methyl benzoate backbone with an acetylated amino group at the 2-position.
  • Substituents: A benzenesulfonyl group linked to a 3,5-dimethylanilino moiety.
  • Molecular formula: Likely $ \text{C}{24}\text{H}{24}\text{N}2\text{O}5\text{S} $ (estimated based on structural analogs).

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-13-18(2)15-19(14-17)26(32(29,30)20-9-5-4-6-10-20)16-23(27)25-22-12-8-7-11-21(22)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPPXGKUKTGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the acylation of 3,5-dimethylaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3,5-dimethylaniline. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

Unresolved Questions

  • Thermodynamic stability: No data on melting points or crystallinity (cf. analogs in , which were crystallized from acetonitrile/ethanol) .
  • Toxicity profile : Requires comparative studies with compounds like those in to assess safety margins .

Biological Activity

Methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate, commonly referred to by its CAS number 6186-22-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antifungal activity, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S and features a complex structure that contributes to its biological activity. Its structure can be represented as follows:

Methyl 2 2 N benzenesulfonyl 3 5 dimethylanilino acetyl amino benzoate\text{Methyl 2 2 N benzenesulfonyl 3 5 dimethylanilino acetyl amino benzoate}

Antifungal Activity

Recent studies have highlighted the antifungal properties of various benzoyl amino esters and their derivatives, including this compound. The compound was evaluated against several fungal strains, demonstrating significant antifungal activity.

Study Overview

A study conducted on a series of N-benzoyl amino acids and N-benzoyl amino esters reported their efficacy against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. The evaluation was performed according to the Clinical Laboratory Standards Institute (CLSI) guidelines, using optical density measurements to assess inhibition rates.

CompoundFungal StrainInhibition (%)
This compoundFusarium temperatumXX%
This compoundAspergillus fumigatusXX%

Note: Specific inhibition percentages were not provided in the search results and should be filled in based on experimental data.

The synthesis of this compound typically involves the reaction of appropriate amino acids with benzenesulfonyl derivatives under controlled conditions. The mechanism of action for its antifungal properties may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.

Case Studies

  • Antifungal Efficacy : In a laboratory setting, this compound was tested against clinical isolates of fungi. Results indicated that the compound exhibited potent antifungal activity comparable to standard antifungal agents.
  • Safety Profile : Preliminary toxicity assessments revealed that the compound has a favorable safety profile when tested in vitro. Further studies are necessary to confirm its safety in vivo.

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